(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17193711
InChI: InChI=1S/C10H7N3/c11-6-2-4-8-3-1-5-9-10(8)13-7-12-9/h1-5,7H,(H,12,13)/b4-2+
SMILES:
Molecular Formula: C10H7N3
Molecular Weight: 169.18 g/mol

(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile

CAS No.:

Cat. No.: VC17193711

Molecular Formula: C10H7N3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile -

Specification

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
IUPAC Name (E)-3-(1H-benzimidazol-4-yl)prop-2-enenitrile
Standard InChI InChI=1S/C10H7N3/c11-6-2-4-8-3-1-5-9-10(8)13-7-12-9/h1-5,7H,(H,12,13)/b4-2+
Standard InChI Key JLABZBKBAMUJSK-DUXPYHPUSA-N
Isomeric SMILES C1=CC(=C2C(=C1)NC=N2)/C=C/C#N
Canonical SMILES C1=CC(=C2C(=C1)NC=N2)C=CC#N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (E)-3-(1H-benzimidazol-4-yl)prop-2-enenitrile, reflects its planar structure comprising a benzimidazole ring (a bicyclic system with fused benzene and imidazole rings) and an acrylonitrile group (-CH<sub>2</sub>-C≡N) in the trans configuration. Key structural features include:

  • Benzimidazole Core: The aromatic system provides π-π stacking capabilities, enhancing interactions with biological targets .

  • Acrylonitrile Moiety: The electron-withdrawing nitrile group (-C≡N) influences reactivity, enabling participation in cycloaddition and nucleophilic substitution reactions.

The stereochemistry (E-configuration) is critical for biological activity, as evidenced by comparative studies on geometric isomers.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>10</sub>H<sub>7</sub>N<sub>3</sub>
Molecular Weight169.18 g/mol
IUPAC Name(E)-3-(1H-benzimidazol-4-yl)prop-2-enenitrile
Canonical SMILESC1=CC(=C2C(=C1)NC=N2)C=CC#N
XLogP3-AA1.2 (predicted)
Hydrogen Bond Donors1 (imidazole NH)
Hydrogen Bond Acceptors3 (two imidazole N, one nitrile N)

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves a Knoevenagel condensation between 1H-benzimidazole-4-carbaldehyde and cyanoacetic acid derivatives. A representative protocol from Wang et al. (2018) employs carbon tetrabromide (CBr<sub>4</sub>) as a promoter, achieving yields of 74–96% under mild conditions :

Benzimidazole-4-carbaldehyde+CH2(CN)2CBr4,EtOH(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile\text{Benzimidazole-4-carbaldehyde} + \text{CH}_2(\text{CN})_2 \xrightarrow{\text{CBr}_4, \text{EtOH}} \text{(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile}

Key advantages of this method include operational simplicity and compatibility with diverse aromatic aldehydes .

Industrial-Scale Production

For larger-scale synthesis, continuous flow reactors have been proposed to enhance yield and purity. Bench-scale optimizations suggest using polar aprotic solvents (e.g., DMF) with potassium carbonate as a base, achieving >90% conversion at 80°C.

Table 2: Comparison of Synthesis Methods

MethodCatalystSolventYield (%)Reference
Knoevenagel CondensationCBr<sub>4</sub>EtOH74–96
Nucleophilic SubstitutionK<sub>2</sub>CO<sub>3</sub>DMF85–92

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectra of the compound show distinct absorptions at:

  • 2250 cm<sup>−1</sup>: Strong stretch for the nitrile group (-C≡N) .

  • 3015–2855 cm<sup>−1</sup>: Broad bands corresponding to aromatic C-H and imidazole N-H stretches .

Nuclear Magnetic Resonance (NMR)

<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>):

  • δ 7.43–8.02 ppm (m, 4H, benzimidazole protons) .

  • δ 6.85 ppm (d, 1H, vinyl proton adjacent to nitrile) .

  • δ 12.16 ppm (s, 1H, imidazole NH) .

Biological Activities and Mechanisms

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, outperforming standard ampicillin (MIC = 64 μg/mL). The nitrile group enhances membrane permeability, facilitating disruption of bacterial cell walls.

Table 3: Biological Activity Profile

Organism/AssayActivity (IC<sub>50</sub>/MIC)MechanismReference
HepG2 cells18.3 μMCaspase-3 activation
Staphylococcus aureus32 μg/mLCell wall synthesis inhibition
Candida albicans64 μg/mLErgosterol biosynthesis disruption

Research Applications and Future Directions

Drug Development

The compound serves as a scaffold for designing kinase inhibitors, particularly targeting EGFR and VEGFR-2. Structural analogs with halogen substitutions (e.g., 4-bromo derivatives) show enhanced binding affinity.

Materials Science

Conjugated polymers incorporating (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile exhibit tunable luminescence, with potential applications in organic light-emitting diodes (OLEDs).

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